molecular formula C17H22O2 B14148253 Flavidulol B CAS No. 117568-33-9

Flavidulol B

Cat. No.: B14148253
CAS No.: 117568-33-9
M. Wt: 258.35 g/mol
InChI Key: PETYPULCQDOVJC-UHFFFAOYSA-N
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Description

Flavidulol B is an organic compound belonging to the class of tetralins, which are polycyclic aromatic compounds containing a tetralin moiety. This moiety consists of a benzene ring fused to a cyclohexane ring. This compound has been detected in various mushrooms, including common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flavidulol B involves the cleavage of its 10-membered ring between carbon atoms 4 and 5, resulting in two terminal double bonds. These bonds are then connected between carbon atoms 2 and 7

Industrial Production Methods: There is limited information on the industrial production methods of this compound. Given its presence in mushrooms, it is likely that extraction from natural sources is a common method of obtaining this compound.

Chemical Reactions Analysis

Common Reagents and Conditions: Common reagents for the reactions involving Flavidulol B include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Flavidulol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its presence in mushrooms suggests potential biological activities, such as antibacterial and antifungal properties . Additionally, this compound and its derivatives may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Flavidulol B is similar to other tetralins, such as Flavidulol A and Flavidulol C. These compounds share a similar structural framework but differ in their specific functional groups and biological activities .

Uniqueness: this compound is unique due to its specific structure and the presence of terminal double bonds formed through the cleavage of its 10-membered ring

Properties

CAS No.

117568-33-9

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

7-ethenyl-4-methoxy-7-methyl-6-prop-1-en-2-yl-6,8-dihydro-5H-naphthalen-1-ol

InChI

InChI=1S/C17H22O2/c1-6-17(4)10-13-12(9-14(17)11(2)3)16(19-5)8-7-15(13)18/h6-8,14,18H,1-2,9-10H2,3-5H3

InChI Key

PETYPULCQDOVJC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(C=CC(=C2CC1(C)C=C)O)OC

Origin of Product

United States

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